molecular formula C30H34N2O7S B11214715 (6,7-dimethoxy-1-((2-methoxyphenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)(4-(pyrrolidin-1-ylsulfonyl)phenyl)methanone

(6,7-dimethoxy-1-((2-methoxyphenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)(4-(pyrrolidin-1-ylsulfonyl)phenyl)methanone

Cat. No.: B11214715
M. Wt: 566.7 g/mol
InChI Key: MHWVFXGHFJERMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “(6,7-dimethoxy-1-((2-methoxyphenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)(4-(pyrrolidin-1-ylsulfonyl)phenyl)methanone” is a complex organic molecule that features multiple functional groups, including methoxy, phenoxy, isoquinoline, and pyrrolidinylsulfonyl groups. Compounds with such diverse functional groups often exhibit unique chemical properties and biological activities, making them of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound likely involves multiple steps, including the formation of the isoquinoline core, the introduction of methoxy and phenoxy groups, and the attachment of the pyrrolidinylsulfonylphenyl moiety. Typical reaction conditions might include:

    Formation of Isoquinoline Core: This could involve Pictet-Spengler condensation or Bischler-Napieralski cyclization.

    Introduction of Methoxy and Phenoxy Groups: These groups can be introduced via nucleophilic substitution reactions.

    Attachment of Pyrrolidinylsulfonylphenyl Moiety: This step might involve sulfonylation and subsequent coupling reactions.

Industrial Production Methods

Industrial production of such complex molecules often involves optimization of reaction conditions to maximize yield and purity. This might include the use of high-throughput screening techniques and continuous flow reactors.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups.

    Reduction: Reduction reactions might target the isoquinoline core or the sulfonyl group.

    Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) might be used.

    Substitution: Reagents like halides (e.g., bromine or chlorine) and bases (e.g., sodium hydroxide) are commonly employed.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a reagent in various organic reactions.

Biology

In biological research, the compound might be studied for its potential interactions with biological macromolecules, such as proteins or nucleic acids.

Medicine

The compound could be investigated for its potential pharmacological properties, including its ability to modulate specific biological pathways or its efficacy as a therapeutic agent.

Industry

In industry, the compound might find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with molecular targets. For example, it might bind to a particular enzyme or receptor, modulating its activity and thereby affecting a biological pathway. Detailed studies, including molecular docking and biochemical assays, would be required to elucidate these mechanisms.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its combination of functional groups, which might confer distinct chemical and biological properties compared to other similar compounds. This could make it a valuable tool in various research and industrial applications.

Properties

Molecular Formula

C30H34N2O7S

Molecular Weight

566.7 g/mol

IUPAC Name

[6,7-dimethoxy-1-[(2-methoxyphenoxy)methyl]-3,4-dihydro-1H-isoquinolin-2-yl]-(4-pyrrolidin-1-ylsulfonylphenyl)methanone

InChI

InChI=1S/C30H34N2O7S/c1-36-26-8-4-5-9-27(26)39-20-25-24-19-29(38-3)28(37-2)18-22(24)14-17-32(25)30(33)21-10-12-23(13-11-21)40(34,35)31-15-6-7-16-31/h4-5,8-13,18-19,25H,6-7,14-17,20H2,1-3H3

InChI Key

MHWVFXGHFJERMK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1OCC2C3=CC(=C(C=C3CCN2C(=O)C4=CC=C(C=C4)S(=O)(=O)N5CCCC5)OC)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.